molecular formula C12H11ClN2O B8536266 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol

2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol

Cat. No.: B8536266
M. Wt: 234.68 g/mol
InChI Key: HNUSBGWZEVHQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is an organic compound that features a phenol group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol typically involves the reaction of 2-amino-6-chloropyridine with salicylaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours. Upon cooling, the product crystallizes out of the solution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-Chloropyridin-2-ylamino)methyl]pyridine
  • **2-[(6-Chloropyridin-2-ylamino)methyl]aniline
  • **2-[(6-Chloropyridin-2-ylamino)methyl]benzene

Uniqueness

2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is unique due to its combination of a phenol group and a chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-[[(6-chloropyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H11ClN2O/c13-11-6-3-7-12(15-11)14-8-9-4-1-2-5-10(9)16/h1-7,16H,8H2,(H,14,15)

InChI Key

HNUSBGWZEVHQRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CC=C2)Cl)O

Origin of Product

United States

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